molecular formula C18H20N2 B13009140 4-(Dimethylamino)-2,2-diphenylbutanenitrile CAS No. 23278-88-8

4-(Dimethylamino)-2,2-diphenylbutanenitrile

Cat. No.: B13009140
CAS No.: 23278-88-8
M. Wt: 264.4 g/mol
InChI Key: SZOCKYDZSPRJPT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2,2-diphenylbutanenitrile is an organic compound characterized by the presence of a dimethylamino group attached to a diphenylbutanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,2-diphenylbutanenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach includes the condensation of 4-(dimethylamino)benzaldehyde with other reactants in the presence of sodium hydroxide solution .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-2,2-diphenylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Dimethylamino)-2,2-diphenylbutanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group with a diphenylbutanenitrile backbone sets it apart from other similar compounds, providing unique opportunities for research and industrial applications.

Properties

CAS No.

23278-88-8

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

4-(dimethylamino)-2,2-diphenylbutanenitrile

InChI

InChI=1S/C18H20N2/c1-20(2)14-13-18(15-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3

InChI Key

SZOCKYDZSPRJPT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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